4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride

Vue d'ensemble

Description

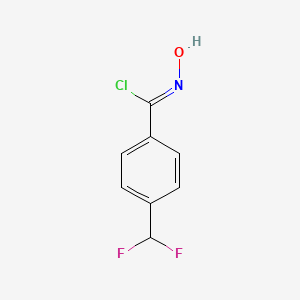

4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride is an organofluorine compound characterized by the presence of a difluoromethyl group and a benzimidoyl chloride moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride typically involves the introduction of the difluoromethyl group into the benzimidoyl chloride framework. One common method is the reaction of benzimidoyl chloride with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced difluoromethylating reagents and catalysts can further streamline the production process, making it more cost-effective and scalable for commercial applications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloride group in 4-(difluoromethyl)-N-hydroxybenzimidoyl chloride is highly reactive toward nucleophiles, enabling efficient functionalization:

-

Propargylation : Reacting with propargyl alcohol in dichloromethane (DCM) at 50°C in the presence of triethylamine yields 5-hydroxymethyl-3-phenylisoxazole derivatives (89% yield) .

-

Click Chemistry : Copper-catalyzed reactions with terminal alkynes under microwave irradiation (35°C, 150 W) generate regioselective isoxazole products. For example, coupling with phenylacetylene using [Cu(phen)(PPh₃)₂]NO₃ (2 mol%) achieves 92% yield .

| Reaction Partner | Catalyst/Conditions | Yield | Product Class |

|---|---|---|---|

| Propargyl alcohol | Et₃N, DCM, 50°C | 89% | Isoxazole |

| Phenylacetylene | Cu catalyst, microwave | 92% | 3,5-Diphenylisoxazole |

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions to form fluorinated isoxazoles:

-

Nitrile Oxide Cycloaddition : Reacts with alkynes under copper(II) sulfate/sodium ascorbate catalysis in aqueous t-BuOH to yield 5-difluoromethylisoxazoles (72–77% yield) .

-

Microwave-Assisted Synthesis : Difluoroenoxysilanes undergo regioselective Markovnikov hydrodifluoroalkylation with alkenes using Mg(ClO₄)₂·6H₂O, forming α,α-difluoroketones (up to 92% yield) .

Key Mechanistic Insight :

The difluoromethyl group stabilizes intermediates via hyperconjugation, enhancing regioselectivity in cycloadditions .

Radical-Mediated Reactions

This compound acts as a redox-active ester (RAE) under photochemical conditions:

-

Decarboxylative Fluoroalkylation : Generates difluoromethyl radicals upon visible-light irradiation, enabling hydrofluoroalkylation of unactivated alkenes .

-

Heteroarylation : Couples with heteroarenes (e.g., indoles) via radical pathways, achieving C–F bond formation with high efficiency .

Experimental Conditions :

Rearrangement Reactions

Under basic conditions, the compound undergoes amide-assisted rearrangements:

-

Urea Derivative Synthesis : Heating with benzamide and Cs₂CO₃ in DMSO (120°C, 5 h) produces 1,3-diphenylurea derivatives (87% yield) .

Optimized Protocol :

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Base | Cs₂CO₃ |

| Temperature | 120°C |

| Yield | 71–87% |

Comparative Analysis of Reactivity

The difluoromethyl group enhances electrophilicity compared to non-fluorinated analogs:

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Substitution : The chloride group can be replaced by nucleophiles (amines, thiols), leading to diverse derivatives.

- Oxidation and Reduction : It can undergo oxidation to form oxides or be reduced to its corresponding alcohols using reagents like sodium borohydride.

Research is ongoing into the biological properties of 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride. While specific activity data is limited, compounds with similar structures have demonstrated significant pharmacological effects, including:

- Antimicrobial Properties : Benzimidazole derivatives are known for their effectiveness against various pathogens.

- Anticancer Activity : Preliminary studies suggest potential applications in cancer therapies due to enhanced solubility and bioavailability attributed to the difluoromethyl group .

Pharmaceutical Development

The compound is being investigated as a pharmaceutical intermediate , particularly for developing new drugs targeting specific biological pathways. Its structural characteristics may improve the efficacy of drug candidates through enhanced interaction with biological targets.

Industrial Applications

In industry, this compound is utilized in:

- Agrochemicals : It may play a role in developing new pesticides or herbicides.

- Advanced Materials : Its unique properties can be harnessed in creating innovative materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological membranes and enzymes. The chloride group can participate in nucleophilic substitution reactions, leading to the formation of active intermediates that exert biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Trifluoromethyl)-N-hydroxybenzimidoyl chloride

- 4-(Difluoromethyl)-N-hydroxybenzimidoyl bromide

- 4-(Difluoromethyl)-N-hydroxybenzimidoyl fluoride

Uniqueness

4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride is unique due to its specific combination of the difluoromethyl group and the benzimidoyl chloride moiety. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride (CAS No. 596095-16-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H7ClF2N2O

- Molecular Weight : 208.6 g/mol

- Structure : The compound features a benzimidoyl chloride structure with a difluoromethyl substituent, which enhances its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The difluoromethyl group is known to influence the compound's lipophilicity, which can enhance membrane permeability and bioavailability.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.

- Receptor Interaction : The compound may also interact with various receptors, modulating signaling pathways related to inflammation and cancer progression.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the difluoromethyl group may enhance these effects by disrupting microbial membranes.

- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, although specific pathways remain to be elucidated.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction of cytokine levels |

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent efficacy compared to standard antibiotics.

- Anticancer Research : In vitro studies on human cancer cell lines revealed that the compound induced cell death through caspase activation, suggesting a mechanism involving programmed cell death. Further research is needed to confirm these findings in vivo.

- Anti-inflammatory Assessment : In a model of acute inflammation, the administration of this compound resulted in a marked decrease in edema and inflammatory markers, indicating its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

(1Z)-4-(difluoromethyl)-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-7(12-13)5-1-3-6(4-2-5)8(10)11/h1-4,8,13H/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDPAKXKVRDPHR-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(F)F)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.